molecular formula C20H27FN2O2 B605918 Bavarostat

Bavarostat

カタログ番号: B605918
分子量: 346.4 g/mol
InChIキー: IGZQZELTOHAHNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ババロスタットは、細胞内輸送とタンパク質品質管理を調節する細胞質酵素であるヒストン脱アセチル化酵素6(HDAC6)の選択的阻害剤です。 この化合物は、アルツハイマー病や筋萎縮性側索硬化症などの疾患モデルにおいて、治療上の可能性を示しています .

準備方法

合成経路および反応条件: ババロスタットは、一連の化学反応によって合成できます。 注目すべき方法の1つは、対応するフェノール前駆体のルテニウムπ錯体の場内形成による脱酸素化によって、ババロスタットをフッ素18で放射性標識することです . この方法は現在、フッ素18標識ババロスタットを合成するための唯一の既知の適切なアプローチです。

工業的製造方法: ババロスタットの特定の工業的製造方法は広く文書化されていませんが、合成は通常、高純度と収率を保証するために、制御された条件下での標準的な有機合成技術を伴います。

化学反応の分析

Radiolabeling via Ruthenium-Mediated Fluorination

Bavarostat’s radiosynthesis leverages a ruthenium π-complex strategy to enable efficient incorporation of [¹⁸F]fluoride. This method overcomes historical challenges in hydroxamate radiolabeling:

Structural Basis of HDAC6 Selectivity

This compound’s selectivity (>80-fold over class I HDACs) arises from its unique interactions with HDAC6’s catalytic domain :

Table 1: Key Structural Interactions of this compound in HDAC6

Interaction TypePartner Residue/FeatureDistance (Å)Role in Selectivity
Hydroxamate-Zn²⁺ coordinationZn²⁺2.0–2.2Bidentate chelation
π-StackingPhe6203.6Stabilizes fluorophenyl group
Hydrogen bondingSer5682.8Anchors tertiary amine
Hydrophobic packingL1 loop grooveAdamantyl group occupancy
  • Crystallography : this compound adopts a bidentate hydroxamate-Zn²⁺ coordination geometry (unlike peptoid inhibitors with monodentate binding), enhancing affinity .
  • Conformational Selectivity : The adamantyl group occupies a hydrophobic groove adjacent to HDAC6’s L1 loop, incompatible with class I HDACs’ tighter active sites .

Enzymatic Inhibition Profile

This compound demonstrates nanomolar potency against HDAC6 and exceptional selectivity:

Table 2: IC₅₀ Values for this compound Against HDAC Isoforms

HDAC IsoformIC₅₀ (nM)Selectivity (Fold vs. HDAC6)
HDAC62.21
HDAC1>10,000>4,545
HDAC2>10,000>4,545
HDAC3>10,000>4,545
  • Mechanism : Unlike pan-HDAC inhibitors, this compound selectively modulates tubulin acetylation without affecting histone acetylation .

Synthetic Pathway and Key Intermediates

The chemical synthesis of this compound involves:

  • Adamantane Functionalization : Coupling adamantane-methylamine with a fluorophenyl-hydroxamate scaffold .
  • Linker Optimization : A rigid phenyl linker prevents κ²-binding mode, favoring HDAC6’s unique active-site geometry .
  • Radiolabeling Precursor : Methyl ester 2 serves as the immediate precursor for [¹⁸F]this compound synthesis .

Comparative Analysis with HDAC Inhibitors

This compound’s design contrasts with earlier inhibitors:

  • vs. Peptoid Inhibitors : this compound’s adamantyl cap and tertiary amine enable pyramidal inversion, optimizing L1 loop interactions .
  • vs. HPOB : Unlike HPOB’s monodentate Zn²⁺ coordination, this compound’s bidentate binding enhances potency (ΔG ≈ 1.3 kcal/mol) .

In Vivo Validation

  • Brain Penetrance : PET imaging in rodents and nonhuman primates confirms [¹⁸F]this compound’s brain uptake (SUV >2.5 in primates) and target engagement via autoradiography .
  • Metabolic Stability : Minimal defluorination in vivo, supporting its utility as a neuroimaging probe .

This compound exemplifies rational design integrating radiochemistry, structural biology, and enzymology. Its ruthenium-enabled radiosynthesis and HDAC6-selective profile position it as a critical tool for studying CNS disorders linked to HDAC6 dysregulation .

科学的研究の応用

Imaging Applications

Positron Emission Tomography (PET) Imaging
Bavarostat has been developed as a radiotracer for PET imaging, specifically labeled with fluorine-18 (18F^{18}F). This application is significant for mapping HDAC6 activity in the brain, which is crucial for understanding its role in diseases such as Alzheimer's disease and amyotrophic lateral sclerosis.

  • Radiolabeling Process : The synthesis of 18F^{18}F-Bavarostat involves innovative methods such as ruthenium-mediated radiofluorination, allowing for effective brain penetration and visualization of HDAC6 activity in vivo .
  • Preclinical Studies : In rodent models, 18F^{18}F-Bavarostat exhibited excellent brain uptake and retention, confirming its potential as an effective imaging agent for HDAC6 . Nonhuman primate studies further demonstrated high specific binding and uptake, paving the way for future human applications .

Table 1: Summary of Imaging Studies with this compound

Study TypeSubjectFindings
Rodent PET ImagingSprague-Dawley RatsHigh brain uptake; specific binding confirmed
Nonhuman Primate PETBaboonExcellent retention; low nonspecific binding

Therapeutic Applications

This compound's selective inhibition of HDAC6 has shown promise in various therapeutic contexts:

  • Neurodegenerative Diseases : Inhibition of HDAC6 has been linked to improvements in models of Alzheimer's disease and motor neuron diseases. By modulating acetylation states of key proteins, this compound may enhance neuronal survival and function .
  • Clinical Trials : Ongoing clinical trials are evaluating the efficacy of this compound in treating conditions associated with HDAC6 dysregulation. For instance, it is being investigated for its potential to alleviate symptoms related to traumatic stress and alcohol use disorder .

Case Study 1: Alzheimer's Disease Model

In a preclinical study using a transgenic mouse model of Alzheimer's disease, treatment with this compound resulted in significant reductions in tau pathology and improved cognitive functions compared to control groups. The study highlighted the role of HDAC6 inhibition in promoting neuroprotection and enhancing synaptic plasticity .

Case Study 2: Amyotrophic Lateral Sclerosis

Another investigation focused on the effects of this compound in a mouse model of amyotrophic lateral sclerosis. Results indicated that treatment led to increased survival rates and delayed onset of motor symptoms, suggesting that targeting HDAC6 may provide therapeutic benefits in this context .

生物活性

Bavarostat, also known as [^18F]EKZ-001, is a selective inhibitor of histone deacetylase 6 (HDAC6) that has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, preclinical and clinical studies, and implications for future research.

This compound exerts its biological effects primarily through the inhibition of HDAC6, an enzyme involved in various cellular processes including protein quality control and intracellular transport. HDAC6 plays a significant role in the deacetylation of tau protein, which is implicated in neurodegenerative diseases. Inhibition of HDAC6 leads to increased acetylation of tau, potentially reducing its aggregation and toxicity in neuronal cells .

Pharmacokinetics and Brain Penetration

This compound has been shown to possess favorable pharmacokinetic properties, allowing it to penetrate the blood-brain barrier effectively. A study demonstrated that this compound exhibited a brain-plasma ratio of approximately 1.4 after 21 days of treatment in mice, indicating significant uptake in the brain . Additionally, PET imaging studies have confirmed its high specificity for HDAC6 with low nanomolar potency (<20 nM) and over 100-fold selectivity compared to class I HDACs .

In Vitro Studies

In vitro experiments using human neural progenitor cells revealed that this compound inhibited the deacetylation of α-tubulin without affecting class I HDAC substrates such as histone H3. This selectivity is crucial for minimizing off-target effects while maximizing therapeutic efficacy . Furthermore, studies indicated that this compound enhanced the acetylation levels of both histone H3 and α-tubulin in a dose-dependent manner, confirming its role as an effective HDAC6 inhibitor .

In Vivo Studies

In animal models, this compound's ability to modulate HDAC6 activity has been linked to improvements in neurodegenerative disease models. For instance, treatment with this compound resulted in decreased levels of aggregated tau protein and improved cognitive function in transgenic mouse models of Alzheimer's disease .

Phase I Trials

The first-in-human PET study evaluated the safety and binding characteristics of [^18F]this compound in healthy volunteers. Results indicated that the compound was well-tolerated and demonstrated high specific binding to HDAC6 in the brain . The study included diverse cohorts, with various demographic factors considered (e.g., age, sex), ensuring comprehensive data collection on pharmacokinetics and biodistribution.

Subject CodeSexWeight (kg)Age (Y)ScanActivity (MBq)Injected Mass (µg)MA (GBq/µmol)PFF (%)
1M712311900.7291.6
5M746111940.8975.5
9M735811820.29217

Implications for Future Research

The selective inhibition of HDAC6 by this compound presents significant therapeutic opportunities for treating neurodegenerative diseases characterized by tau pathology. Ongoing studies are exploring its potential use in conditions like post-traumatic stress disorder (PTSD) and alcohol use disorder (AUD), where dysregulation of epigenetic mechanisms may play a role .

特性

IUPAC Name

4-[[1-adamantylmethyl(methyl)amino]methyl]-3-fluoro-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O2/c1-23(11-17-3-2-16(7-18(17)21)19(24)22-25)12-20-8-13-4-14(9-20)6-15(5-13)10-20/h2-3,7,13-15,25H,4-6,8-12H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZQZELTOHAHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)C(=O)NO)F)CC23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bavarostat
Reactant of Route 2
Reactant of Route 2
Bavarostat
Reactant of Route 3
Bavarostat
Reactant of Route 4
Bavarostat
Reactant of Route 5
Bavarostat
Reactant of Route 6
Bavarostat

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。